molecular formula C11H14F2N2O B1444971 1-[3-(Difluoromethoxy)phenyl]piperazine CAS No. 794471-93-5

1-[3-(Difluoromethoxy)phenyl]piperazine

Cat. No.: B1444971
CAS No.: 794471-93-5
M. Wt: 228.24 g/mol
InChI Key: BYCOSSYLDOXDNE-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethoxy)phenyl]piperazine is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes a piperazine ring attached to a phenyl group substituted with a difluoromethoxy group. This compound has a molecular formula of C11H14F2N2O and a molecular weight of 228.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Difluoromethoxy)phenyl]piperazine typically involves the reaction of 3-(difluoromethoxy)aniline with piperazine under specific conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Difluoromethoxy)phenyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(Difluoromethoxy)phenyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties, including its role as a ligand in receptor studies.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluoromethoxy group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The piperazine ring provides structural stability and facilitates interactions with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Difluoromethoxy)phenyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

1-[3-(difluoromethoxy)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c12-11(13)16-10-3-1-2-9(8-10)15-6-4-14-5-7-15/h1-3,8,11,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCOSSYLDOXDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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